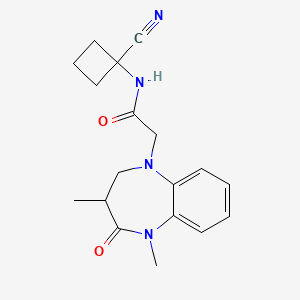

![molecular formula C17H18N4O4 B2735021 N-(benzo[d][1,3]dioxol-5-yl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide CAS No. 2034472-28-9](/img/structure/B2735021.png)

N-(benzo[d][1,3]dioxol-5-yl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the individual rings, followed by their functionalization and coupling. The exact methodology would depend on the specific reactivity of the starting materials and the desired substitution pattern .Chemical Reactions Analysis

The reactivity of this compound would likely be dominated by the presence of the amide group, the ether group, and the aromatic rings. These could undergo a variety of reactions, such as nucleophilic substitution, electrophilic aromatic substitution, or hydrolysis .Aplicaciones Científicas De Investigación

Synthesis and Medicinal Applications

Research into novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has demonstrated significant advancements in the synthesis of complex organic compounds with potential anti-inflammatory and analgesic properties. A study by Abu‐Hashem, Al-Hussain, and Zaki (2020) in "Molecules" highlighted the synthesis of various heterocyclic compounds showing promising cyclooxygenase-1/2 (COX-1/COX-2) inhibitory activities, alongside analgesic and anti-inflammatory effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antiarrhythmic Agents

Hankovszky, Hideg, Bódi, and Frank (1986) in "Journal of Medicinal Chemistry" explored the synthesis and pharmacological evaluation of N-(omega-Aminoalkyl)-2,2,5,5-tetramethyl-3-pyrroline- or -pyrrolidine-3-carboxamides as antiarrhythmic agents. These compounds showed higher activity and better chemotherapeutic index than quinidine, indicating a potential pathway for developing new antiarrhythmic medications (Hankovszky, Hideg, Bódi, & Frank, 1986).

Antipsychotic Agents

Norman, Navas, Thompson, and Rigdon (1996) investigated heterocyclic analogues of 1192U90 for their potential as antipsychotic agents in "Journal of Medicinal Chemistry". This study evaluated the binding affinity to dopamine D2, serotonin 5-HT2, and 5-HT1a receptors, providing a basis for the development of novel antipsychotic drugs with reduced extrapyramidal side effects (Norman, Navas, Thompson, & Rigdon, 1996).

Antineoplastic Agents

The metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia (CML) patients was explored by Gong, Chen, Deng, and Zhong (2010) in "Drug Metabolism and Disposition". The study identified the main metabolic pathways of Flumatinib, highlighting its potential for treating CML through various metabolic transformations, including N-demethylation and hydroxylation (Gong, Chen, Deng, & Zhong, 2010).

Synthetic Chemistry and Bioactivity

Vijayakumar, Karthikeyan, and Sarveswari (2014) demonstrated an efficient synthesis of novel 5,7-diarylpyrido[4,3-d]pyrimidines with potential biological activities in "European Chemical Bulletin". This work emphasizes the versatility of synthetic chemistry in creating compounds with possible therapeutic applications (Vijayakumar, Karthikeyan, & Sarveswari, 2014).

Propiedades

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-3-pyrimidin-4-yloxypiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O4/c22-17(20-12-3-4-14-15(8-12)24-11-23-14)21-7-1-2-13(9-21)25-16-5-6-18-10-19-16/h3-6,8,10,13H,1-2,7,9,11H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRRMQLFMDXSFQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)NC2=CC3=C(C=C2)OCO3)OC4=NC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoate](/img/structure/B2734939.png)

![3-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid](/img/structure/B2734945.png)

![2-Chloro-N-[1-(2-methoxypyridin-4-yl)cyclopropyl]acetamide](/img/structure/B2734948.png)

![Methyl 3-(2-{[2-(benzyloxy)acetyl]amino}phenoxy)-2-thiophenecarboxylate](/img/structure/B2734951.png)

![N-[4-[2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2734953.png)

![1-[2-[[[(E)-4-(Dimethylamino)but-2-enoyl]amino]methyl]phenyl]piperidine-3-carboxamide](/img/structure/B2734954.png)

![2-[(4-Ethylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2734955.png)

![N-(2,4-dimethylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2734956.png)

![1,1-Bis(4-chlorophenyl)-2-[(3-chlorophenyl)methylamino]ethanol](/img/structure/B2734957.png)

![5-bromo-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-furamide](/img/structure/B2734958.png)